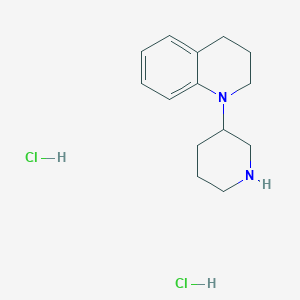

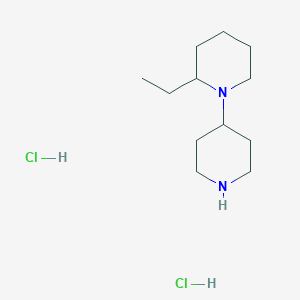

1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Übersicht

Beschreibung

1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are known to play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . A structure-based drug design approach has been used to synthesize 3,4-disubstituted pyridine derivatives, starting from compounds such as soticlestat and thioperamide . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex. For instance, the development of a novel and potent CH24H inhibitor involved the design and synthesis of 3,4-disubstituted pyridine derivatives . The optimization of this series by focusing on ligand-lipophilicity efficiency value resulted in the discovery of a potent and highly selective CH24H inhibitor .Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinolines, closely related to the requested compound, have been identified as privileged scaffolds in drug discovery, showing promise in cancer treatment and central nervous system disorders. Their anticancer potential was underscored by the US FDA approval of trabectedin for soft tissue sarcomas. These derivatives have also been explored for their efficacy against malaria, cardiovascular, and metabolic disorders. The exploration of tetrahydroisoquinoline derivatives has led to significant advances in drug discovery for infectious diseases, such as malaria, tuberculosis, and various viral infections, demonstrating their versatility as a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).

Wirkmechanismus

Target of Action

The primary target of 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is the Cholesterol 24-Hydroxylase (CH24H or CYP46A1) . CH24H is a brain-specific cytochrome P450 enzyme that plays a crucial role in regulating brain cholesterol homeostasis .

Mode of Action

This compound acts as a potent and highly selective inhibitor of CH24H . It binds to the active site of CH24H, thereby inhibiting its enzymatic activity . The X-ray crystal structure of CH24H in complex with this compound revealed a unique binding mode .

Biochemical Pathways

The inhibition of CH24H by 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride affects the cholesterol metabolism pathway in the brain . CH24H normally metabolizes cholesterol into 24S-hydroxycholesterol (24HC), which can be eliminated from the brain through the blood-brain barrier . By inhibiting CH24H, this compound reduces the levels of 24HC in the brain .

Pharmacokinetics

It has been shown to penetrate the blood-brain barrier and reduce 24hc levels in the mouse brain upon oral administration . This suggests that it has good bioavailability and can reach its target site in the brain .

Result of Action

The inhibition of CH24H by this compound leads to a reduction in the levels of 24HC in the brain . This could potentially have therapeutic implications for diseases with underlying neural hyperexcitation .

Eigenschaften

IUPAC Name |

1-piperidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-8-14-12(5-1)6-4-10-16(14)13-7-3-9-15-11-13;;/h1-2,5,8,13,15H,3-4,6-7,9-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGQNJGGRGBTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1398261.png)

![2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398265.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398268.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398269.png)

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398271.png)

![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)

![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)